N,N'-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide)
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Overview
Description
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide): is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenylene rings, each connected to an ethane-2,1-diyl linker, and terminating in 5-chloro-2-methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) typically involves multiple steps:
Formation of the Sulfonyl Bridge: The initial step involves the sulfonylation of 4,1-phenylene derivatives to form the sulfonylbis(4,1-phenylene) core.
Attachment of Ethane-2,1-diyl Linkers:
Coupling with 5-chloro-2-methoxybenzamide: Finally, the ethane-2,1-diyl intermediates are coupled with 5-chloro-2-methoxybenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the amide or sulfonyl groups, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems due to its ability to coordinate with metal centers.
Material Science: Its structural properties make it suitable for the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive to enhance the properties of polymers, such as thermal stability and mechanical strength.
Coatings: Applied in the formulation of advanced coatings with improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function through binding interactions.
Material Science: The compound’s structural features contribute to its ability to form stable complexes and enhance material properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-chlorophenyl)sulfonamide: Similar sulfonyl-bridged structure but lacks the ethane-2,1-diyl and methoxybenzamide groups.
N,N’-bis(2-methoxyphenyl)sulfonamide: Contains methoxy groups but differs in the positioning and absence of ethane-2,1-diyl linkers.
Uniqueness
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) is unique due to its combination of sulfonyl, ethane-2,1-diyl, and methoxybenzamide groups, which confer distinct chemical and physical properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1797029-88-9 |
---|---|
Molecular Formula |
C32H30Cl2N2O6S |
Molecular Weight |
641.56 |
IUPAC Name |
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
PNXRBWCVIFJAIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC |
Synonyms |
Sulphonamide Sulfone Dimer |
Origin of Product |
United States |
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